REACTION_CXSMILES
|
[C:1]1([C:7]2[CH:15]=[CH:14][C:10]([C:11]([OH:13])=O)=[CH:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl:16][C:17]1[CH:18]=[C:19]([CH:22]=[CH:23][C:24]=1[Cl:25])[CH2:20][NH2:21]>>[Cl:16][C:17]1[CH:18]=[C:19]([CH:22]=[CH:23][C:24]=1[Cl:25])[CH2:20][NH:21][C:11]([C:10]1[CH:9]=[CH:8][C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)=[CH:15][CH:14]=1)=[O:13]
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Name
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|
Quantity
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125 mg
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)C1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
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123 mg
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Type
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reactant
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Smiles
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ClC=1C=C(CN)C=CC1Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The product was purified by flash chromatography on SiO2
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Type
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CUSTOM
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Details
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White crystals were obtained (210 mg, 94%)
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Name
|
|
Type
|
|
Smiles
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ClC=1C=C(CNC(=O)C2=CC=C(C=C2)C2=CC=CC=C2)C=CC1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |